Eckol
Overview
Description
Eckol is a phlorotannin compound isolated from brown algae, particularly from species in the genus Ecklonia and Eisenia . It belongs to the dibenzo-1,4-dioxin class of phlorotannins and is known for its diverse biological activities . This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eckol is primarily obtained from natural sources, specifically brown algae. The extraction process involves several steps, including solvent extraction, purification, and isolation . The algae are typically dried and powdered before being subjected to solvent extraction using solvents such as ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of brown algae, followed by extraction and purification processes similar to those used in laboratory settings . The scalability of these methods allows for the production of this compound in sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Eckol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
Eckol has a wide range of scientific research applications due to its diverse biological activities :
Mechanism of Action
Eckol exerts its effects through various molecular targets and pathways :
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the nuclear factor-kappa B pathway.
Neuroprotective Activity: It protects neurons from oxidative damage and modulates signaling pathways involved in neuronal survival.
Comparison with Similar Compounds
Eckol is part of a larger family of phlorotannins, which includes compounds like dithis compound, bithis compound, and phlorofucofurothis compound . These compounds share similar structural features but differ in their degree of polymerization and specific biological activities . Compared to other phlorotannins, this compound is unique due to its specific dibenzo-1,4-dioxin structure and its potent antioxidant and anticancer properties .
List of Similar Compounds
- Dithis compound
- Bithis compound
- Phlorofucofurothis compound
- Phloroglucinol
This compound stands out among these compounds due to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZRBGISTUIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237333 | |
Record name | Eckol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88798-74-7 | |
Record name | Eckol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eckol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eckol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECKOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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